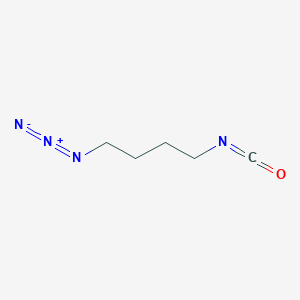
3-Aminoisonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoisonicotinohydrazide is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.156 . It is used in the field of life science and chemical building blocks .
Molecular Structure Analysis
The molecular structure of 3-Aminoisonicotinohydrazide consists of 6 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The InChI string representation of its structure isInChI=1S/C6H8N4O/c7-5-3-9-2-1-4 (5)6 (11)10-8/h1-3H,7-8H2, (H,10,11) . Physical And Chemical Properties Analysis
3-Aminoisonicotinohydrazide has a molecular weight of 152.15 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass is 152.06981089 g/mol . The topological polar surface area is 94 Ų .Wissenschaftliche Forschungsanwendungen
Potential Research Applications of Compounds Like 3-Aminoisonicotinohydrazide
Therapeutic Development
Compounds with unique chemical structures or biological activities are continually being investigated for their therapeutic potential. For example, research into sulfonamides highlights the development of new drugs with antimicrobial, antifungal, and antiviral properties, reflecting a constant search for novel therapeutics to address various diseases (Carta, Scozzafava, & Supuran, 2012)[https://consensus.app/papers/sulfonamides-patent-review-2008-2012-carta/0fe337d9db705fa4afc0423493735192/?utm_source=chatgpt].
Neuroprotective Effects
The study of neurosteroids and their relevance to depression and antidepressant action exemplifies the exploration of chemical compounds for their neuroprotective and therapeutic effects in psychiatric disorders. Such research underscores the potential of chemical compounds to modulate neurotransmission and influence mental health treatment (Uzunova, Sampson, & Uzunov, 2006)[https://consensus.app/papers/relevance-3αreduced-neurosteroids-depression-action-uzunova/9d2edb707d5d5298a035714b188de726/?utm_source=chatgpt].
Anticancer Activity
Research into cinnamic acid derivatives as anticancer agents demonstrates the investigation into chemical compounds' ability to inhibit tumor growth and proliferation. This area of research is crucial for developing new cancer therapies and understanding the molecular mechanisms of cancer progression (De, Baltas, & Bedos-Belval, 2011)[https://consensus.app/papers/cinnamic-acid-derivatives-anticancer-agentsa-review-de/cd68d45bd6a157caacee9b0599361b2a/?utm_source=chatgpt].
Enhancement of Drug Delivery
The study of cell-penetrating peptides for improved drug delivery highlights the ongoing efforts to enhance the effectiveness of therapeutic agents. Such research focuses on overcoming cellular barriers and improving the bioavailability of drugs, potentially relevant for compounds like 3-Aminoisonicotinohydrazide when considering their therapeutic application (Xie et al., 2020)[https://consensus.app/papers/cellpenetrating-peptides-diagnosis-treatment-human-xie/801c12a2bc765edc857d826855281bbe/?utm_source=chatgpt].
Antimicrobial Resistance
Investigations into the therapeutic monitoring of antimicrobial agents reflect the critical need to optimize the use of existing drugs in the face of growing antimicrobial resistance. Such research is essential for ensuring the efficacy and safety of antimicrobial treatments, potentially relevant to new compounds with antimicrobial properties (Begg, Barclay, & Kirkpatrick, 2001)[https://consensus.app/papers/monitoring-agents-begg/6dadaecedbd852e6b44cf3206a345f2a/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
3-aminopyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,7-8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFPNWUYEOCTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982728 |
Source


|
| Record name | 3-Aminopyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoisonicotinohydrazide | |
CAS RN |
64189-08-8 |
Source


|
| Record name | 3-Aminopyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2564492.png)





![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)
![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)
